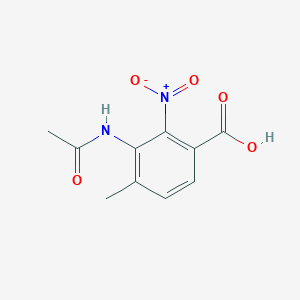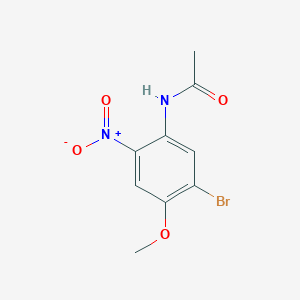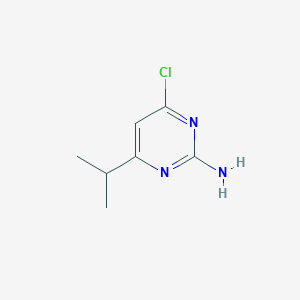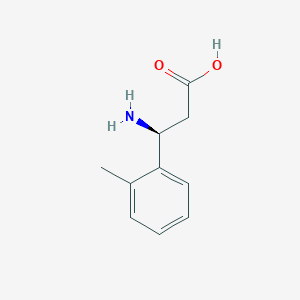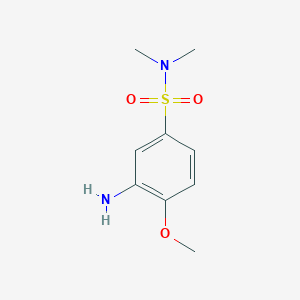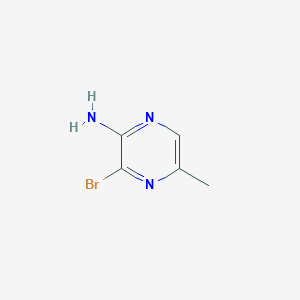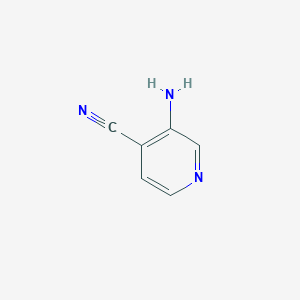
3-氨基-4-氰基吡啶
描述
3-Amino-4-cyanopyridine is an organic compound with the molecular formula C6H5N3. It has a molecular weight of 119.13 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecule consists of a pyridine ring with a nitrile group attached to the 4-position and an amino group attached to the 3-position . The InChI key for 3-Amino-4-cyanopyridine is PEZNQSQPDQLHPN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
3-Amino-4-cyanopyridine has a density of 1.2±0.1 g/cm³, a boiling point of 332.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 155.1±23.7 °C . The compound has a molar refractivity of 32.7±0.4 cm³ .科学研究应用
抗增殖活性
据报道,3-氨基-4-氰基吡啶衍生物具有抗增殖活性 . 例如,与参考药物阿霉素相比,吡啶衍生物 5c 和 5d 对肝癌细胞系 (HEPG2) 表现出有希望的抗肿瘤活性 .
抗癌活性
已发现 3-氰基吡啶具有抗癌活性 . 合成了一系列新型 3-氰基吡啶衍生物,并评估了它们对三种人类癌细胞系的细胞毒活性:前列腺癌 (PC-3)、乳腺癌 (MDA-MB-231) 和肝癌 (HepG2) .
Survivin 调节
已发现新型 3-氰基吡啶是 Survivin 调节剂 . Survivin 被认为是开发新型有前景的抗癌药物的诱人靶点,因为它在癌细胞中的过表达通常伴随着癌细胞对化疗药物的耐药性增强 .
凋亡诱导
已发现 3-氰基吡啶诱导凋亡 . 化合物 5c 和 5e 导致细胞周期在 G2/M 期显着阻滞,以及 pre-G1 期 DNA 含量增加,表明发生了凋亡 .
吡啶衍生物的合成
安全和危害
未来方向
作用机制
Target of Action
3-Amino-4-cyanopyridine has been found to be a modulator of the protein Survivin . Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in many types of cancer cells, contributing to treatment resistance and increased aggressiveness .
Mode of Action
The compound interacts with Survivin, leading to its degradation . This degradation is proteasome-dependent and results in a decrease in the expression of Survivin and other IAP family proteins, such as Livin, XIAP, and C-IAP1 . This interaction disrupts the normal function of these proteins, which play key roles in inhibiting apoptosis (programmed cell death) and promoting cell proliferation .
Biochemical Pathways
The action of 3-Amino-4-cyanopyridine primarily affects the apoptosis pathway. By reducing the levels of Survivin and other IAP proteins, the compound removes the inhibition on apoptosis, allowing for the programmed death of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (adme), have been calculated . The compound is considered to be very soluble, with a log S (ESOL) of -1.32 and a log S (Ali) of -1.27 . Its lipophilicity, as measured by log Po/w (iLOGP), is 0.83 . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the action of 3-Amino-4-cyanopyridine is the induction of apoptosis in cancer cells . This is evidenced by an increase in early and late apoptotic cells, as well as an increase in the percentage of necrosis . The compound has shown promising cytotoxicity against various cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .
Action Environment
The action of 3-Amino-4-cyanopyridine can be influenced by various environmental factors. Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound
生化分析
Biochemical Properties
The biochemical properties of 3-Amino-4-cyanopyridine are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Some studies suggest that this compound may have cytotoxic activity against certain cancer cell lines . It is also suggested that 3-Amino-4-cyanopyridine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Dosage Effects in Animal Models
Some studies suggest that this compound may have beneficial effects on wound healing in rats .
Metabolic Pathways
It is suggested that this compound may be involved in various biochemical reactions, potentially interacting with enzymes or cofactors .
Transport and Distribution
It is suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is suggested that this compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
属性
IUPAC Name |
3-aminopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZNQSQPDQLHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443301 | |
| Record name | 3-Amino-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78790-79-1 | |
| Record name | 3-Amino-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-Amino-4-cyanopyridine play in the synthesis of the molecular spin switches described in the research paper?
A1: 3-Amino-4-cyanopyridine serves as a starting material in the multi-step synthesis of the azopyridine ligands that are crucial for the spin switching functionality of the Ni(II)-porphyrin complexes []. Specifically, it is reacted with 1-bromo-3-nitrosobenzene under basic conditions (Baeyer–Mills reaction) to yield 3-(3-bromophenylazo)-4-cyanopyridine []. This compound then undergoes further modifications to introduce various substituents at the 4-position of the pyridine ring, ultimately leading to a library of azopyridine ligands with different electronic properties []. These ligands are designed to coordinate to the central Ni(II) ion of the porphyrin in a photoswitchable manner, inducing a change in the spin state of the nickel ion [].
Q2: How does the choice of substituents on the pyridine ring of the azopyridine ligands affect the spin switching efficiency of the Ni(II)-porphyrin complexes?
A2: The research demonstrates that the spin switching efficiency of the Ni(II)-porphyrin complexes is sensitive to the electronic properties of the substituents at the 4-position of the pyridine ring in the azopyridine ligands []. Electron-donating substituents, such as methoxy groups, generally enhance the coordination strength of the ligand to the nickel ion, leading to a higher conversion rate to the high-spin state []. On the other hand, electron-withdrawing substituents like carboxylic acids may have a weaker coordinating ability, potentially impacting the switching efficiency []. The study explores the effects of various substituents, including thiols, disulfides, thioethers, and carboxylic acids, on the spin switching behavior [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


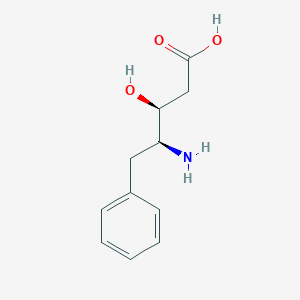

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
